Methyl 2-bromo-4-fluoro-5-nitrobenzoate
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Overview
Description
Methyl 2-bromo-4-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4. It is a derivative of benzoic acid and is characterized by the presence of bromine, fluorine, and nitro functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-4-fluoro-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration, bromination, and esterification of benzoic acid derivatives. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by bromination to add the bromine atom, and finally fluorination to introduce the fluorine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction steps as in laboratory synthesis. The process is optimized for higher yields and purity, often involving the use of specialized equipment and controlled reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The major product is the corresponding amine derivative.
Coupling Reactions: The products are biaryl compounds formed through the coupling of the aromatic ring with another aromatic or aliphatic group.
Scientific Research Applications
Methyl 2-bromo-4-fluoro-5-nitrobenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-fluoro-5-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other interactions. These interactions can affect the activity of enzymes or other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-fluoro-4-nitrobenzoate
- Methyl 4-bromo-2-fluoro-5-nitrobenzoate
- Methyl 2-bromo-5-nitrobenzoate
Uniqueness
Methyl 2-bromo-4-fluoro-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and properties. The presence of both bromine and fluorine atoms, along with the nitro group, allows for a wide range of chemical transformations and applications that may not be possible with similar compounds .
Properties
IUPAC Name |
methyl 2-bromo-4-fluoro-5-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTRUAPOXQRIMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214432 |
Source
|
Record name | Benzoic acid, 2-bromo-4-fluoro-5-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85953-31-7 |
Source
|
Record name | Benzoic acid, 2-bromo-4-fluoro-5-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85953-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-bromo-4-fluoro-5-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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